molecular formula C19H21ClN4O2 B5463471 2-({2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B5463471
M. Wt: 372.8 g/mol
InChI Key: GHHRFWNTBDUMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

The synthesis of 2-({2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-({2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its biological activity. It is also used in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 2-({2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction leads to the compound’s observed biological effects .

Comparison with Similar Compounds

2-({2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE can be compared with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole. While these compounds share a common piperazine core, they differ in their specific substituents and, consequently, their biological activities.

Properties

IUPAC Name

2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c20-14-4-3-5-15(12-14)24-10-8-23(9-11-24)13-18(25)22-17-7-2-1-6-16(17)19(21)26/h1-7,12H,8-11,13H2,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHRFWNTBDUMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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